REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([OH:12])(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:13]([Cl:20])(=O)CCCCC.C=O>>[C:5]([O:12][CH2:13][Cl:20])(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
14.27 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11.61 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was not further purified
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated at 120° C. until the
|
Type
|
CUSTOM
|
Details
|
(about 2 hours)
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |